

An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methoxymethoxy)phenylboronic acid

Cat. No.: B043532

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(Methoxymethoxy)phenylboronic acid**, a versatile reagent in modern organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed structural information, experimental protocols, and safety guidelines.

Core Structural and Physical Properties

2-(Methoxymethoxy)phenylboronic acid is a white to off-white solid organoboron compound.

[1] It serves as a key building block in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.

Table 1: Physicochemical Properties of **2-(Methoxymethoxy)phenylboronic Acid**

Property	Value	Source
Chemical Formula	$C_8H_{11}BO_4$	[1]
Molecular Weight	181.98 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Data not readily available. Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes. [2]	
Density	1.19 g/cm ³	[1]
CAS Number	115377-93-0	[1]

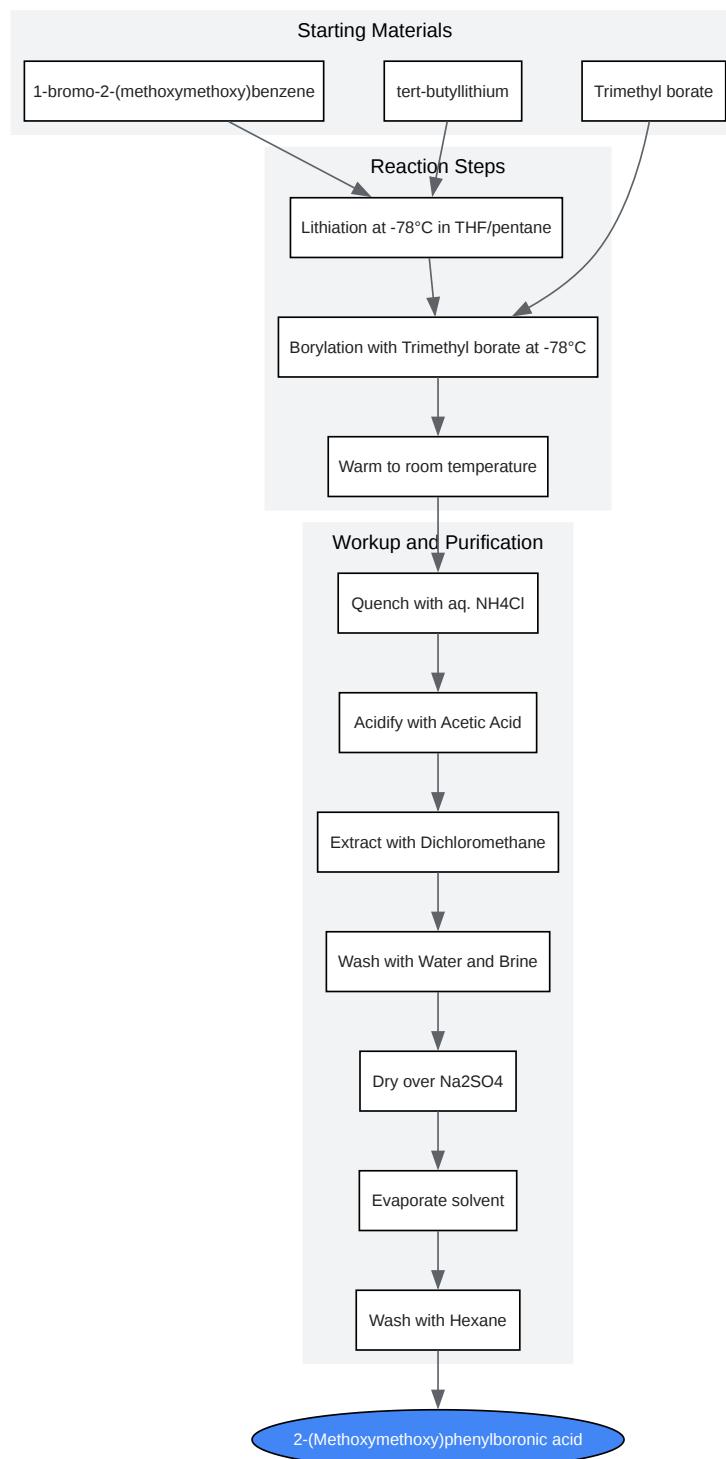
Synthesis Protocol

A common synthetic route to **2-(Methoxymethoxy)phenylboronic acid** involves the lithiation of 1-bromo-2-(methoxymethoxy)benzene followed by quenching with a borate ester and subsequent hydrolysis.[\[3\]](#)

Experimental Protocol: Synthesis of 2-(Methoxymethoxy)phenylboronic acid[\[4\]](#)

Materials:

- 1-bromo-2-(methoxymethoxy)benzene
- tert-butyllithium (1.52 M in pentane)
- Trimethyl borate


- Tetrahydrofuran (THF)
- Pentane
- Saturated aqueous ammonium chloride (NH_4Cl)
- Acetic acid
- Dichloromethane
- Water
- Brine
- Sodium sulfate (Na_2SO_4)
- Hexane
- Argon atmosphere

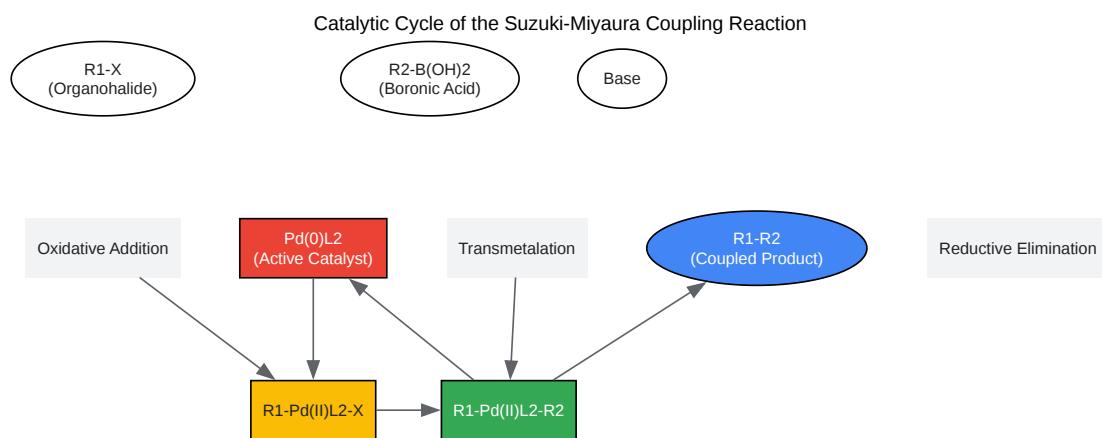
Procedure:

- Under an argon atmosphere, a solution of 1-bromo-2-(methoxymethoxy)benzene (2.38 g, 11.0 mmol) in THF (30 mL) is cooled to -78 °C.
- A pentane solution of tert-butyllithium (1.52 M, 14.4 mL, 21.9 mmol) is added dropwise to the cooled solution.
- The mixture is stirred for 1 hour at -78 °C.
- Trimethyl borate (1.84 mL, 16.5 mmol) is added as a neat liquid, and the mixture is stirred for an additional hour at -78 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for another hour.
- The reaction is quenched with saturated aqueous NH_4Cl and then concentrated.
- The pH of the product mixture is adjusted to 3 with acetic acid.

- The mixture is extracted with dichloromethane.
- The organic extract is washed successively with water and brine, dried over Na_2SO_4 , and evaporated.
- The resulting residue is washed with hexane and dried under reduced pressure to yield **2-(Methoxymethoxy)phenylboronic acid** as a colorless powder (1.41 g, 71% yield).[3]

Synthesis Workflow for 2-(Methoxymethoxy)phenylboronic Acid

[Click to download full resolution via product page](#)**Synthesis workflow for 2-(Methoxymethoxy)phenylboronic acid.**


Applications in Organic Synthesis

Phenylboronic acids are indispensable reagents in organic chemistry, primarily for the construction of carbon-carbon and carbon-heteroatom bonds. **2-(Methoxymethoxy)phenylboronic acid** is a valuable participant in these transformations.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins. The methoxymethoxy group in **2-(methoxymethoxy)phenylboronic acid** can act as a protecting group for a phenol, which can be deprotected under acidic conditions after the coupling reaction.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0
[amp.chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook
[chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043532#2-methoxymethoxy-phenylboronic-acid-structural-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com